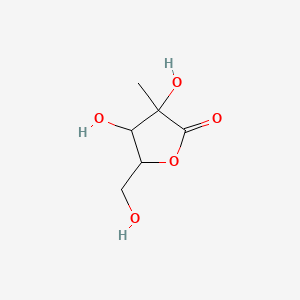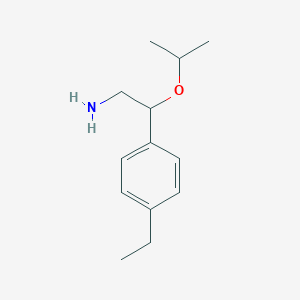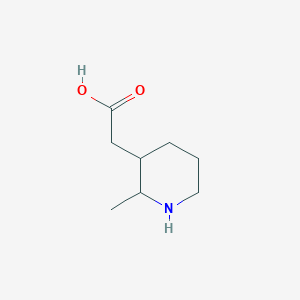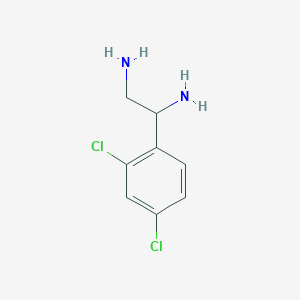
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA est un substrat peptidique synthétique couramment utilisé dans la recherche biochimique. Ce composé est constitué d'une séquence d'acides aminés : leucine (Leu), valine (Val), leucine (Leu) et alanine (Ala), liés à un groupe para-nitroaniline (pNA). Le groupe para-nitroaniline est souvent utilisé comme un rapporteur chromogène, ce qui le rend utile pour diverses analyses enzymatiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Couplage : Chaque acide aminé est activé et couplé à la chaîne peptidique croissante.
Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés pour permettre l'étape de couplage suivante.
Clivage : Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA peut subir diverses réactions chimiques, notamment :
Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées par des enzymes protéolytiques, libérant le groupe para-nitroaniline.
Oxydation et réduction : Le groupe para-nitroaniline peut subir des réactions redox, bien que celles-ci soient moins courantes dans les analyses biochimiques typiques.
Réactifs et conditions courants
Enzymes protéolytiques : Des enzymes telles que la trypsine et la chymotrypsine sont couramment utilisées pour hydrolyser les liaisons peptidiques.
Tampons : Les réactions sont généralement effectuées en solutions tamponnées pour maintenir un pH et une force ionique optimaux.
Principaux produits
Le principal produit de l'hydrolyse enzymatique est la libération du groupe para-nitroaniline, qui peut être détecté spectrophotométriquement en raison de ses propriétés chromogènes.
Applications De Recherche Scientifique
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Biochimie : Utilisé comme substrat dans des analyses enzymatiques pour étudier l'activité des protéases.
Biologie moléculaire : Employé dans la caractérisation de la cinétique et de la spécificité des enzymes.
Médecine : Utilisé dans les analyses diagnostiques pour détecter l'activité enzymatique dans les échantillons biologiques.
Industrie : Appliqué dans les processus de contrôle qualité pour surveiller l'activité enzymatique dans divers produits.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec les enzymes protéolytiques. Les enzymes reconnaissent et se lient au substrat peptidique, catalysant l'hydrolyse des liaisons peptidiques. Cette réaction libère le groupe para-nitroaniline, qui peut être quantifié pour mesurer l'activité enzymatique. Les cibles moléculaires sont les sites actifs des enzymes protéolytiques, et les voies impliquées comprennent les mécanismes catalytiques de ces enzymes.
Mécanisme D'action
The mechanism of action of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA involves its interaction with proteolytic enzymes. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bonds. This reaction releases the para-nitroaniline group, which can be quantified to measure enzyme activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.
Comparaison Avec Des Composés Similaires
Composés similaires
H-DL-Leu-DL-Val-pNA : Un substrat peptidique plus court avec des applications similaires.
H-DL-Val-DL-Leu-DL-Lys-pNA : Un autre substrat peptidique utilisé dans les analyses enzymatiques.
Unicité
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA est unique en raison de sa séquence spécifique d'acides aminés, qui offre des propriétés de reconnaissance et de liaison distinctes pour certaines enzymes protéolytiques. Cette spécificité le rend particulièrement utile dans les analyses où des interactions précises enzyme-substrat sont requises.
Propriétés
Formule moléculaire |
C26H42N6O6 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
2-amino-4-methyl-N-[3-methyl-1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |
InChI |
InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34) |
Clé InChI |
XSIDFCCDJZVMCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)


![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)


